molecular formula C12H15NO B8584446 4-(4-aminophenyl)cyclohexan-1-one

4-(4-aminophenyl)cyclohexan-1-one

Cat. No.: B8584446
M. Wt: 189.25 g/mol
InChI Key: VKGJREVQGXLTIY-UHFFFAOYSA-N
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Description

4-(4-aminophenyl)cyclohexan-1-one is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminophenyl)cyclohexan-1-one typically involves the following steps:

    Nitration of Phenylcyclohexanone: The starting material, phenylcyclohexanone, undergoes nitration to introduce a nitro group at the para position of the phenyl ring.

    Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-aminophenyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-(4-aminophenyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-aminophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Similar structure but lacks the cyclohexanone moiety.

    4-Aminoacetophenone: Contains a phenyl ring with an amino group and an acetyl group instead of a cyclohexanone moiety.

Uniqueness

4-(4-aminophenyl)cyclohexan-1-one is unique due to the presence of both an amino group and a cyclohexanone moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-(4-aminophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H15NO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8,13H2

InChI Key

VKGJREVQGXLTIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(4-nitro-phenyl)-cyclohexanone (0.512 g, 2.34 mmol, as prepared in the previous step) in EtOH (50 mL) was hydrogenated under the following conditions on an H-cube apparatus fitted with a 30 mm CatCart™ 5% Pd/C cartridge: 40° C., 40 bar H2, flow rate 1 mL/min. The solvent was evaporated in vacuo. Silica gel chromatography of the residue with 25% EtOAc-hexane on a 20-g Isolute SPE column (FlashMaster system) afforded the title compound (0.140 g, 32%) as a colorless glassy solid. Mass spectrum (ESI, m/z): Calcd. for C12H15NO, 190.1 (M+H). found 190.2.
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